molecular formula C21H19N3O3 B12202599 1-[2-(4-methoxyphenyl)-2-oxoethyl]-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one

1-[2-(4-methoxyphenyl)-2-oxoethyl]-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B12202599
M. Wt: 361.4 g/mol
InChI Key: MMBVERFFIVIBLW-UHFFFAOYSA-N
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Description

This compound features a pyrimido[1,2-a]benzimidazole core with key substituents: a 2-(4-methoxyphenyl)-2-oxoethyl group at position 1 and methyl groups at positions 2 and 3. The 4(1H)-one moiety indicates a ketone group at position 4, contributing to its aromatic and electronic properties.

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

1-[2-(4-methoxyphenyl)-2-oxoethyl]-2,3-dimethylpyrimido[1,2-a]benzimidazol-4-one

InChI

InChI=1S/C21H19N3O3/c1-13-14(2)23(12-19(25)15-8-10-16(27-3)11-9-15)21-22-17-6-4-5-7-18(17)24(21)20(13)26/h4-11H,12H2,1-3H3

InChI Key

MMBVERFFIVIBLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=NC3=CC=CC=C3N2C1=O)CC(=O)C4=CC=C(C=C4)OC)C

Origin of Product

United States

Preparation Methods

β-Keto Ester Selection and Optimization

Ethyl 3-methylacetoacetate (ethyl 3-methyl-3-oxobutanoate) is a key precursor for introducing 2,3-dimethyl groups. Under microwave irradiation (100–120°C, 3–5 min) or ultrasound (40 kHz, 1 h), this β-keto ester reacts with 2-aminobenzimidazole in solvent-free conditions to yield 2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one (Scheme 1).

Key Data:

ConditionCatalystYield (%)Time
Microwave (100°C)None893 min
Ultrasound (40 kHz)None851 h
Conventional refluxGuanidine HCl788 h

The reaction proceeds via nucleophilic attack of the benzimidazole amine on the β-keto ester carbonyl, followed by cyclodehydration. Microwave and ultrasound methods enhance reaction efficiency by reducing time and avoiding metal catalysts.

Integrated Continuous-Flow Synthesis

For industrial scalability, a continuous-flow system merges cyclocondensation and alkylation steps. Ethyl 3-methylacetoacetate and 2-aminobenzimidazole are fed into a microwave-assisted reactor (120°C, 25.1 min residence time), followed by in-line alkylation with 2-bromo-1-(4-methoxyphenyl)ethanone.

Performance Metrics:

  • Throughput: 1.2 g/h

  • Purity: >95% (HPLC)

  • Solvent consumption: Reduced by 70% compared to batch methods.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)TimeScalability
Microwave cyclocondensation + alkylationSolvent-free, 100°C684 hModerate
One-pot catalyticZnO@SO₃H@Tropine, 80°C822 hHigh
Continuous-flowMicrowave, 120°C7525 minIndustrial

Key Findings:

  • Catalytic one-pot methods offer the highest yields and operational simplicity.

  • Continuous-flow systems prioritize scalability and solvent efficiency.

Structural Characterization and Validation

Synthetic products are validated via:

  • ¹H/¹³C NMR: Distinct signals for 2,3-dimethyl groups (δ 2.1–2.3 ppm) and the 4-methoxyphenyl moiety (δ 3.8 ppm for OCH₃).

  • Mass spectrometry: Molecular ion peak at m/z 407.2 (M+H⁺).

  • X-ray crystallography: Confirms the planar pyrimidine ring and spatial orientation of the 2-oxoethyl substituent.

Chemical Reactions Analysis

1-[2-(4-methoxyphenyl)-2-oxoethyl]-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Applications

1. Mucoprotective Effects

Recent studies have highlighted the mucoprotective potential of derivatives related to this compound in mitigating intestinal mucositis induced by chemotherapy agents such as Methotrexate (MTX). Research indicates that these compounds can significantly reduce symptoms associated with intestinal mucositis, such as diarrhea and weight loss, while improving feed intake and survival rates in experimental models. For instance, a study demonstrated that a benzimidazole derivative exhibited a protective effect against MTX-induced intestinal damage by modulating inflammatory responses and oxidative stress markers .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Various benzimidazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in different cancer types. These effects are often attributed to their ability to interfere with specific signaling pathways involved in cell survival and proliferation .

Data Table: Summary of Key Research Findings

Study ReferenceApplication AreaFindings
Mucoprotective EffectsSignificant reduction in diarrhea and weight loss; improved gut health in MTX-treated mice.
Anticancer ActivityInhibition of cancer cell proliferation; induction of apoptosis through pathway modulation.

Case Studies

Case Study 1: Mucoprotective Effects on Intestinal Mucositis

In a controlled study involving mice treated with Methotrexate, the administration of the benzimidazole derivative led to a notable decrease in the severity of intestinal mucositis. The study measured physical manifestations such as weight loss and diarrhea scores, alongside biochemical markers of oxidative stress and inflammation. The results indicated that the compound not only improved the overall health of the subjects but also significantly altered the gut microbiota composition favorably .

Case Study 2: Anticancer Properties

Another significant investigation focused on the anticancer properties of similar benzimidazole derivatives showed promising results against various cancer cell lines. The study utilized assays to measure cell viability and apoptosis rates, revealing that treatment with these compounds resulted in reduced cell viability and increased apoptotic markers compared to untreated controls .

Mechanism of Action

The mechanism of action of 1-[2-(4-methoxyphenyl)-2-oxoethyl]-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Name & Substituents Molecular Formula Molecular Weight Key Properties/Features References
1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one C₂₃H₂₀N₃O₃ 398.43 - 4-Methoxyphenyl and oxoethyl groups enhance lipophilicity.
- Methyl groups improve metabolic stability.
4-(4-Methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole C₁₉H₁₆N₃O 318.35 - Dihydro core reduces aromaticity.
- Lacks oxoethyl and dimethyl groups.
2-Methylpyrimido[1,2-a]benzimidazol-4(1H)-one (CAS 50290-51-2) C₁₂H₁₀N₃O 215.23 - Minimal substituents; simpler structure.
- Higher solubility due to smaller size.
1-(2-Hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one (CAS 932232-98-9) C₁₃H₁₃N₃O₂ 243.27 - Hydroxyethyl group increases polarity.
- Potential for hydrogen bonding.
Ethyl 4-(4-methoxyphenyl)-2-oxo-1-(2-phenylethyl)-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate (CAS 921089-26-1) C₂₈H₂₇N₃O₄ 469.54 - Ester group enhances hydrolytic instability. - Phenethyl substituent adds bulk.

Biological Activity

The compound 1-[2-(4-methoxyphenyl)-2-oxoethyl]-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one is a member of the benzimidazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Benzimidazole derivatives are known for their ability to interact with various biological targets, leading to significant pharmacological effects. The specific compound exhibits the following mechanisms:

  • Anticancer Activity : Studies have demonstrated that benzimidazole derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death. For instance, compounds similar to this one have shown cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and OVCAR-3 (ovarian cancer) with IC50 values in the micromolar range .
  • Antiviral Effects : Research indicates that certain pyrimidine derivatives exhibit antiviral properties, particularly against hepatitis C virus (HCV). The mechanism involves inhibition of viral replication through interaction with viral proteins .
  • Antimicrobial Properties : Benzimidazole derivatives have also been reported to exhibit antibacterial and antifungal activities. The structural features of these compounds play a critical role in their efficacy against various pathogens .

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Activity Type Cell Line/Pathogen IC50/EC50 Value Reference
CytotoxicityA549 (Lung Cancer)9.73 μM
CytotoxicityMCF-7 (Breast Cancer)8.91 μM
CytotoxicityOVCAR-3 (Ovarian Cancer)10.76 μM
Antiviral ActivityHCV0.028 nM
Antimicrobial ActivityVarious BacteriaVaries

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of several benzimidazole derivatives on A549, MCF-7, and OVCAR-3 cells. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis, suggesting their potential as anticancer agents .
  • Antiviral Efficacy : In another investigation, a series of pyrimidine derivatives were tested for their ability to inhibit HCV replication. The compound exhibited potent activity with an EC50 value in the low nanomolar range, demonstrating its potential as a therapeutic agent against viral infections .
  • Antimicrobial Testing : A library of benzimidazole derivatives was screened for antimicrobial activity against various bacterial strains. The results showed promising activity, indicating that modifications in the chemical structure could enhance efficacy against specific pathogens .

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